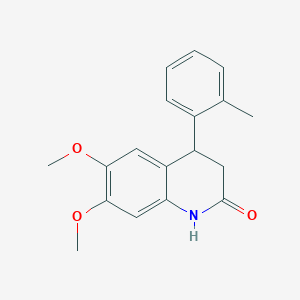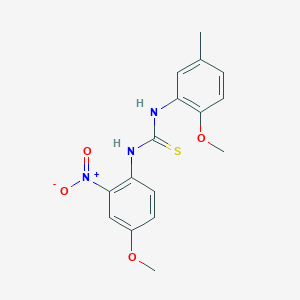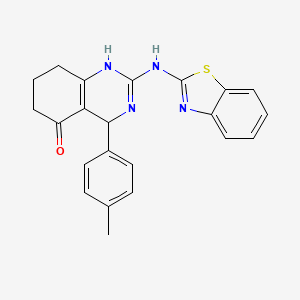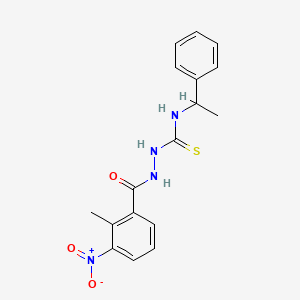![molecular formula C14H19ClN2O4S B4114639 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide](/img/structure/B4114639.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide is a chemical compound that has shown potential in scientific research applications. This compound is commonly referred to as CTSB inhibitor, as it inhibits the activity of the enzyme cathepsin B. In
Mechanism of Action
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide inhibits the activity of CTSB by binding to the active site of the enzyme. CTSB plays a crucial role in the degradation of extracellular matrix proteins, which is essential for cancer cell invasion and metastasis. Inhibition of CTSB activity using N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide reduces the degradation of extracellular matrix proteins, thereby inhibiting cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the activity of CTSB, which reduces cancer cell invasion and metastasis. Additionally, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide has been shown to induce apoptosis in cancer cells. In non-cancer cells, this compound has been shown to have no significant effects on cell viability or proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide in lab experiments include its specificity for CTSB inhibition, its ability to reduce cancer cell invasion and metastasis, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its efficacy in vivo.
Future Directions
There are several future directions for the use of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide in scientific research. One potential direction is the use of this compound in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another potential direction is the development of more potent and selective CTSB inhibitors. Additionally, further studies are needed to determine the efficacy of this compound in vivo and its potential use in clinical settings.
In conclusion, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide has shown potential in scientific research applications as a CTSB inhibitor. This compound has been shown to reduce cancer cell invasion and metastasis and induce apoptosis in cancer cells. However, further studies are needed to determine its efficacy in vivo and its potential use in clinical settings.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide has been extensively studied for its potential use in scientific research. This compound is primarily used as a CTSB inhibitor in cancer research. CTSB is a lysosomal cysteine protease that has been implicated in cancer progression and metastasis. Inhibition of CTSB activity using N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide has been shown to reduce cancer cell invasion and metastasis in various cancer models.
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-10(14(18)16-9-12-3-2-8-21-12)17-22(19,20)13-6-4-11(15)5-7-13/h4-7,10,12,17H,2-3,8-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZRLSSDTGBEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCO1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[(2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazino)carbonyl]amino}benzoate](/img/structure/B4114569.png)
![N-(2-chlorophenyl)-2-[2-methoxy-4-(1-piperidinylcarbonothioyl)phenoxy]acetamide](/img/structure/B4114576.png)
![ethyl 5-benzyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4114579.png)
![methyl 2-({[(2-thienylmethyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4114587.png)

![3-{2-[4-(2,4-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B4114596.png)



![2-(cyclobutylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4114621.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4114654.png)
![1-(3-ethoxyphenyl)-6,7-dimethyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4114660.png)
![N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4114669.png)
